molecular formula C9H8ClFO4 B14040202 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Katalognummer: B14040202
Molekulargewicht: 234.61 g/mol
InChI-Schlüssel: OZIGOZSTUHTMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4. It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxymethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the methoxymethoxy group through etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines with coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-5-methoxybenzoic acid

Uniqueness

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methoxymethoxy groups on the benzene ring provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C9H8ClFO4

Molekulargewicht

234.61 g/mol

IUPAC-Name

5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-7-3-5(10)2-6(8(7)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI-Schlüssel

OZIGOZSTUHTMFO-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=CC(=C1F)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.